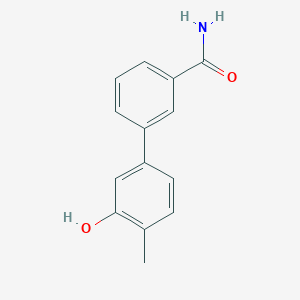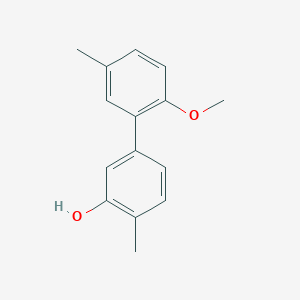
5-(4-Methoxy-2-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-2-methylphenyl)-2-methylphenol, 95% (hereafter referred to as 4-MMP) is a compound belonging to the class of phenols. It is a white, crystalline solid with a melting point of 105-106°C and a boiling point of 300°C. 4-MMP is a highly polar compound, with a low solubility in water and a high solubility in organic solvents such as ethanol and acetone. It has a variety of uses in the pharmaceutical, chemical, and food industries.
Wirkmechanismus
The mechanism of action of 4-MMP is not fully understood. However, it is believed to act on the cell membrane by disrupting the structure of the phospholipid bilayer, which can lead to a decrease in cell membrane permeability. This can result in a disruption of the normal cellular processes, leading to a decrease in the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
4-MMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-MMP can inhibit the growth of several types of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity, and it has been used to treat fungal infections in humans. In addition, 4-MMP has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-MMP has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored in a dry, dark place. It is also relatively inexpensive and can be obtained from chemical suppliers. However, 4-MMP is highly flammable and should be handled with care. Additionally, it has a low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
Given the potential of 4-MMP for use in various scientific fields, there are a number of possible future directions for research. For example, further studies could be conducted to evaluate the potential therapeutic applications of 4-MMP, such as its use in the treatment of cancer or other diseases. Additionally, research could be conducted to improve the synthesis of 4-MMP, or to develop new derivatives of the compound with improved properties. Finally, research could be conducted to explore the potential applications of 4-MMP in the development of new organic materials for use in optical and electronic devices.
Synthesemethoden
4-MMP can be synthesized by several methods, the most common being the Friedel-Crafts acylation of anisole with 4-methoxy-2-methylbenzoic acid. This reaction is typically carried out in the presence of an aluminum chloride catalyst at a temperature of 80-100°C. Other methods of synthesis include the reaction of 4-methoxy-2-methylbenzaldehyde with ethyl benzoate, or the reaction of 4-methoxy-2-methylbenzyl alcohol with ethyl benzoate.
Wissenschaftliche Forschungsanwendungen
4-MMP has been studied for its potential applications in various scientific fields. For example, it has been used as a starting material for the synthesis of novel pharmaceutical agents, such as anti-inflammatory compounds, anti-cancer agents, and antifungal agents. It has also been used in the synthesis of new organic catalysts, as well as in the development of new organic materials for use in optical and electronic devices.
Eigenschaften
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-5-12(9-15(10)16)14-7-6-13(17-3)8-11(14)2/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYBMQOFATMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683821 |
Source


|
| Record name | 4'-Methoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-19-9 |
Source


|
| Record name | 4'-Methoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














